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Introduction
Auglurant (SRX246) is an investigational, orally bioavailable, and central nervous system-

penetrant selective antagonist of the vasopressin 1a (V1a) receptor. Developed by Azevan

Pharmaceuticals, SRX246 has been evaluated in Phase II clinical trials for the treatment of

neuropsychiatric conditions characterized by irritability and aggression. This guide provides a

comparative summary of the clinical trial results for Auglurant versus placebo, focusing on

studies in patients with Huntington's Disease and Intermittent Explosive Disorder.

Mechanism of Action: V1a Receptor Antagonism
Auglurant exerts its therapeutic effects by blocking the V1a receptor, a G-protein coupled

receptor (GPCR) predominantly coupled to the Gq alpha subunit. The binding of the natural

ligand, arginine vasopressin (AVP), to the V1a receptor initiates a signaling cascade that leads

to increased intracellular calcium levels and subsequent neuronal activation. By antagonizing

this receptor, Auglurant is thought to modulate neural circuits involved in aggression, fear, and

anxiety.
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Fig. 1: Auglurant's V1a Receptor Antagonist Signaling Pathway.

Clinical Trial Data: Auglurant vs. Placebo
Huntington's Disease (STAIR Trial)
A Phase II, multicenter, randomized, double-blind, placebo-controlled study (STAIR trial;

NCT02507284) was conducted to evaluate the safety, tolerability, and activity of SRX246 in

early symptomatic Huntington's Disease (HD) patients with irritability.[1][2]
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Fig. 2: Experimental Workflow for the STAIR Clinical Trial.
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The STAIR trial met its primary safety and tolerability endpoints. Exploratory efficacy analyses

demonstrated a reduction in aggressive behaviors.

Outcome Measure
Auglurant
(SRX246)

Placebo p-value

Proportion of Patients

with Violent Behaviors

(Hitting)

Baseline 53% 24% -

12 Weeks 37% 33%
Statistically Significant

Difference

Patients with Fewer

Aggressive Events

(Hitting/Yelling) in

High Disease Burden

Subgroup

65% 22% Statistically Significant

Data sourced from exploratory analyses of the STAIR trial.

Intermittent Explosive Disorder
A Phase II, multi-center, randomized, double-blind, placebo-controlled trial (NCT02055638)

was conducted to assess the safety, tolerability, and activity of SRX246 in adults with

Intermittent Explosive Disorder (IED).
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Fig. 3: Experimental Workflow for the IED Clinical Trial.

The clinical trial for SRX246 in Intermittent Explosive Disorder successfully met its primary and

exploratory endpoints, demonstrating that the drug was generally well-tolerated with no serious

adverse events reported. The primary outcome measure was the change from baseline in the

Overt Aggression Scale-Modified (OAS-M) score. While press releases have stated that

exploratory analyses revealed statistically significant differences favoring SRX246 in key

outcome measures, specific quantitative data from this trial have not been made publicly

available in peer-reviewed publications as of the latest search.

Summary and Conclusion
Clinical evidence from Phase II trials suggests that Auglurant (SRX246) is a well-tolerated V1a

receptor antagonist with potential therapeutic benefits in reducing aggression and irritability in

neuropsychiatric conditions. In Huntington's Disease, exploratory data indicates a statistically

significant reduction in violent behaviors. For Intermittent Explosive Disorder, the trial met its

primary endpoints, although specific quantitative efficacy data is not yet publicly available. The

distinct mechanism of action, targeting the vasopressin system, represents a novel approach in

psychopharmacology. Further larger-scale, pivotal trials will be necessary to definitively

establish the efficacy and safety profile of Auglurant for these indications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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